Methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate

medicinal chemistry kinase inhibitor design physicochemical property optimization

Researchers requiring protected azaindoles for Pd-catalyzed cross-coupling face the issue of competing N-H metalation when using unprotected variants. This N-tosyl-4-azaindole building block is the validated solution, enabling Negishi reactions in 69-91% yield. - Essential N-tosyl protection for Pd₂(dba)₃/XPhos-catalyzed Negishi coupling, preventing N-H metalation. - Mild basic deprotection (NaOtBu/dioxane) preserves acid-/base-sensitive groups. - 4-Azaindole scaffold (pKa 6.94) balances permeability and solubility for kinase programs. - 5-CF₃ and 2-COOMe handles pre-installed for rapid SAR library expansion. Supplied with full analytical documentation. Immediate stock for global dispatch.

Molecular Formula C17H13F3N2O4S
Molecular Weight 398.4 g/mol
CAS No. 952182-33-1
Cat. No. B12070420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate
CAS952182-33-1
Molecular FormulaC17H13F3N2O4S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)OC)N=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H13F3N2O4S/c1-10-3-5-11(6-4-10)27(24,25)22-13-7-8-15(17(18,19)20)21-12(13)9-14(22)16(23)26-2/h3-9H,1-2H3
InChIKeyCZLQPAGXBATBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-Tosyl-5-(trifluoromethyl)-4-azaindole-2-carboxylate Overview


Methyl 1-(toluene-4-sulphonyl)-5-(trifluoromethyl)-4-azaindole-2-carboxylate (CAS 952182-33-1) is a heterocyclic building block belonging to the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) family. It features an N-tosyl (toluene-4-sulfonyl) protecting group, a 5-trifluoromethyl substituent, and a methyl ester at the 2-position. Its molecular formula is C₁₇H₁₃F₃N₂O₄S with a molecular weight of 398.36 g/mol . Among the four azaindole regioisomers, the 4-azaindole scaffold exhibits a pKa of 6.94 (measured in water at 20°C), placing its basicity between the more acidic 7-azaindole (pKa = 4.59) and the more basic 6-azaindole (pKa = 7.95) [1]. This intermediate basicity renders 4-azaindole derivatives attractive for medicinal chemistry campaigns where a balance between membrane permeability and aqueous solubility is required .

N-Tosyl protected — compatible with Pd-catalyzed coupling
4-Azaindole core — intermediate basicity window
Pre-functionalized with CF₃ and COOMe for diversification

Why Methyl N-Tosyl-5-CF3-4-azaindole-2-carboxylate Is Irreplaceable


Procurement decisions for azaindole building blocks cannot assume interchangeability between N-protected and unprotected variants, or across N-protecting group types. The N-tosyl group serves a dual purpose not replicated by N-Boc or N-H analogs: (1) it enables efficient Pd₂(dba)₃/XPhos-catalyzed Negishi cross-coupling of azaindole halides with organozinc reagents in 69–91% isolated yields, as demonstrated in the synthesis of differentially protected azatryptophan derivatives [1]; and (2) it can be removed under mild basic conditions (sodium tert-butoxide in dioxane) that preserve acid- and base-sensitive functionality elsewhere in the molecule, a property critical for late-stage deprotection in complex synthetic sequences [2]. The N-H analog (CAS 952182-29-5) lacks the N-tosyl group entirely, rendering it unsuitable for Negishi coupling workflows requiring N-protection to prevent competing N–H metalation, while N-Boc analogs require acidic deprotection conditions that are incompatible with many functional groups. Furthermore, substitution of the 4-azaindole scaffold itself with 5-, 6-, or 7-azaindole regioisomers changes the pyridinic nitrogen position, altering the pKa by over 2 log units, the hydrogen-bond acceptor geometry, and the electronic distribution of the bicyclic system—differences that directly affect target binding, pharmacokinetics, and selectivity profiles [3].

N-H analog May not substitute N-Ts — unprotected N–H can compete in metal-catalyzed coupling
N-Boc analog Requires acidic deprotection; may not suit acid-sensitive functional groups or orthogonal protection strategies
6- or 7-azaindole Regioisomer shift alters pKa, H-bond geometry, and electronic distribution — scaffold response may differ

Methyl N-Tosyl-5-CF3-4-azaindole-2-carboxylate Quantitative Evidence vs. Analogs


4-Azaindole pKa: A Tunable Window vs. 7- and 6-Azaindole

The 4-azaindole core of this compound confers a pKa of 6.94, which is ~2.35 log units more basic than 7-azaindole (pKa = 4.59) and ~1.01 log units less basic than 6-azaindole (pKa = 7.95), all measured in water at 20°C [1]. This intermediate pKa places 4-azaindole in a 'tunable window' where protonation state can be modulated near physiological pH, enabling fine-tuning of solubility, permeability, and off-target selectivity without resorting to additional substituent modification .

4-Azaindole pKa
Cross-study comparable
4-Azaindole: pKa 6.94 7-Azaindole: pKa 4.59 6-Azaindole: pKa 7.95 ΔpKa (4- vs 7-aza) +2.35; (4- vs 6-aza) −1.01
Intermediate pKa supports fine-tuning of solubility/permeability balance
Measured at 20°C in water; values from Katritzky, cited by Sanderson et al. 2003
medicinal chemistry kinase inhibitor design physicochemical property optimization

Largest Stokes Shift Among Azaindole Isomers for Probes

Among all five azaindole isomers studied (2-, 4-, 5-, 6-, and 7-azaindole), 4-azaindole exhibited the largest Stokes shift of approximately 130 nm in steady-state fluorescence measurements [1]. This property is of particular significance because a large Stokes shift reduces self-quenching and excitation-emission spectral overlap, improving detection sensitivity in fluorescence-based assays and in vivo protein labeling. The other azaindole isomers showed smaller Stokes shifts under identical conditions, making the 4-azaindole scaffold uniquely suited for applications requiring high signal-to-noise fluorescence readout.

Stokes Shift
Cross-study comparable
4-Azaindole Stokes shift ~130 nm Largest among 2-,4-,5-,6-,7-azaindole isomers tested
Largest Stokes shift enables higher-sensitivity fluorescence detection
Steady-state fluorescence; ChemBioChem 2010, 11(3), 305–314
chemical biology fluorescent probes protein engineering biophysical assays

N-Tosyl Enables High-Yield Negishi Coupling vs. Unprotected/N-Boc

N-Tosyl-3-haloazaindoles have been demonstrated to undergo Pd₂(dba)₃/XPhos-catalyzed Negishi cross-coupling with zinc derivatives of Fmoc-protected tert-butyl iodoalanine in 69–91% isolated yields [1]. This yield range was achieved using the N-tosyl protecting group; comparable coupling attempts using unprotected (N–H) azaindole halides would suffer from competing N–H deprotonation/metalation side reactions that dramatically reduce yield and selectivity. N-Boc protected analogs, while also effective in some cross-coupling contexts, require acidic deprotection conditions (TFA or HCl) that are incompatible with acid-sensitive functionality such as tert-butyl esters, Fmoc groups, or certain heterocycles. The N-tosyl group, by contrast, can be cleaved under mild basic conditions (NaOtBu in dioxane) that preserve such sensitive groups [2], enabling orthogonal protection strategies in multi-step syntheses.

Negishi Coupling
Class-level inference
N-Tosyl-3-haloazaindoles: 69–91% isolated yield Pd₂(dba)₃/XPhos catalyst; mild NaOtBu/dioxane deprotection
N-Ts enables high-yield coupling and orthogonal mild deprotection
Unprotected N-H may reduce yield; N-Boc requires acidic cleavage
synthetic chemistry cross-coupling unnatural amino acid synthesis medicinal chemistry

5-CF3 and 2-COOMe Substituent Advantages Over Unsubstituted Core

The target compound carries a 5-CF₃ group (Hammett σₚ = 0.54, strongly electron-withdrawing) and a 2-COOMe ester (σₘ = 0.35), which together lower the electron density of the pyrrolo[3,2-b]pyridine core relative to unsubstituted 4-azaindole and alter both the metabolic profile and hydrogen-bonding capacity. The trifluoromethyl group is a well-established motif for improving metabolic stability (reducing CYP-mediated oxidation at the substituted position) and increasing lipophilicity (calculated LogP contribution ~+0.9 vs –H) [1]. The methyl ester at C-2 serves as a versatile synthetic handle for further diversification—it can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the alcohol for ether formation, or converted to the Weinreb amide for ketone synthesis—while simultaneously acting as a hydrogen-bond acceptor. By contrast, the closest N-H analog (CAS 952182-29-5) retains the 5-CF₃ and 2-COOMe groups but lacks N-protection, making it incompatible with metal-catalyzed coupling sequences without additional derivatization .

Substituent Profile
Class-level inference
5-CF₃ (σₚ 0.54) + 2-COOMe (σₘ 0.35) N-Tosyl protected; MW 398.36 g/mol
Electron-withdrawing groups support metabolic stability and diversification
Hammett constants from Hansch et al. 1991; commercial purity ≥95% (spec)
medicinal chemistry SAR exploration pharmacokinetic optimization lead diversification

Methyl N-Tosyl-5-CF3-4-azaindole-2-carboxylate Application Scenarios


Negishi Cross-Coupling to 4-Azatryptophan Analogs

This compound, after halogenation at the 3-position, serves as the direct coupling partner for Pd₂(dba)₃/XPhos-catalyzed Negishi reactions with organozinc reagents derived from iodoalanine, providing protected 4-azatryptophan derivatives in 69–91% isolated yield [1]. The N-tosyl group is essential for this transformation, as it prevents competing N–H metalation; it can subsequently be removed under mild basic conditions (NaOtBu/dioxane) without affecting the Fmoc or tert-butyl ester protecting groups [2]. This scenario is directly supported by the Negishi coupling evidence in Section 3.

Intermediate-Basicity Hinge Binder for Kinase Inhibitors

The 4-azaindole scaffold provides a pKa of 6.94 [3], placing it in an intermediate basicity range that is distinct from the more acidic 7-azaindole (pKa 4.59) and the more basic 6-azaindole (pKa 7.95). For kinase programs where hinge-region hydrogen-bond geometry and protonation-state-dependent permeability must be tuned, the 4-azaindole core offers a starting point that balances the donor/acceptor properties of the pyrrolic N–H and pyridinic N without the strong basicity penalty of 6-azaindole or the acidity-driven solubility challenges of 7-azaindole . After deprotection and further derivatization at C-3, C-5, and C-2 positions, this scaffold can be elaborated into ATP-competitive kinase inhibitors.

Fluorescent Protein Engineering & Probe Development

The 4-azaindole chromophore exhibits the largest Stokes shift (~130 nm) among all azaindole regioisomers [4], a property directly relevant for designing fluorescent amino acid analogs (4-azatryptophan) for in vivo protein labeling. This large Stokes shift minimizes excitation-emission spectral overlap, reducing background fluorescence and improving detection sensitivity in cellular imaging and FRET-based assays. The 5-CF₃ group may further modulate the fluorescence quantum yield and photostability, and the N-tosyl protection allows controlled incorporation into peptide or protein systems after selective deprotection.

Indole-to-4-Azaindole Scaffold Hopping for SAR

When an indole-based lead series encounters property bottlenecks (low solubility, poor selectivity, metabolic instability), systematic replacement of indole with 4-azaindole introduces a pyridinic nitrogen that alters the hydrogen-bond acceptor topology, pKa window, and electronic distribution of the bicyclic core . The 5-CF₃ group of this compound pre-installs a metabolically stable lipophilic substituent, and the 2-COOMe ester enables rapid C-2 diversification to amides, acids, or heterocycles for SAR expansion. The N-tosyl group ensures compatibility with the diverse metal-catalyzed coupling reactions typically employed in parallel library synthesis.

Application
Selection Property
Validation Focus
Negishi coupling to azatryptophan analogs
N-Tosyl protection for Pd coupling compatibility
Coupling efficiency and mild deprotection tolerance
Kinase inhibitor hinge-binder design
4-Azaindole intermediate basicity scaffold
pKa-modulated permeability and solubility balance
Fluorescent probe development
Large Stokes shift azaindole chromophore
Fluorescence sensitivity and spectral overlap review
Indole-to-azaindole scaffold hopping
Pre-functionalized core (CF₃, COOMe) with N-Ts
Scaffold property comparison and diversification pathway
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